4-(1-Hydroxy-2-methyl-5-phosphonopentyl)piperidine-2-carboxylic Acid
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Overview
Description
4-(1-Hydroxy-2-methyl-5-phosphonopentyl)piperidine-2-carboxylic acid is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound is characterized by the presence of a piperidine ring, a hydroxy group, a methyl group, and a phosphonopentyl chain, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxy-2-methyl-5-phosphonopentyl)piperidine-2-carboxylic acid involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Hydroxy Group: The hydroxy group can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Addition of the Methyl Group: Methylation can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
Attachment of the Phosphonopentyl Chain: The phosphonopentyl chain can be introduced through a series of reactions involving phosphonate esters and appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1-Hydroxy-2-methyl-5-phosphonopentyl)piperidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Thionyl chloride, phosphorus tribromide
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of hydroxy derivatives
Substitution: Formation of substituted piperidine derivatives
Scientific Research Applications
4-(1-Hydroxy-2-methyl-5-phosphonopentyl)piperidine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 4-(1-Hydroxy-2-methyl-5-phosphonopentyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the hydroxy, methyl, and phosphonopentyl groups allows for specific interactions with biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pipecolinic Acid:
Piperidine Derivatives: Various substituted piperidines are used in the pharmaceutical industry for drug design and synthesis.
Uniqueness
4-(1-Hydroxy-2-methyl-5-phosphonopentyl)piperidine-2-carboxylic acid is unique due to the presence of the phosphonopentyl chain, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperidine derivatives and enhances its potential for specific applications in research and industry .
Properties
Molecular Formula |
C12H24NO6P |
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Molecular Weight |
309.30 g/mol |
IUPAC Name |
4-(1-hydroxy-2-methyl-5-phosphonopentyl)piperidine-2-carboxylic acid |
InChI |
InChI=1S/C12H24NO6P/c1-8(3-2-6-20(17,18)19)11(14)9-4-5-13-10(7-9)12(15)16/h8-11,13-14H,2-7H2,1H3,(H,15,16)(H2,17,18,19) |
InChI Key |
AHYCMJTZFVVPEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCP(=O)(O)O)C(C1CCNC(C1)C(=O)O)O |
Origin of Product |
United States |
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